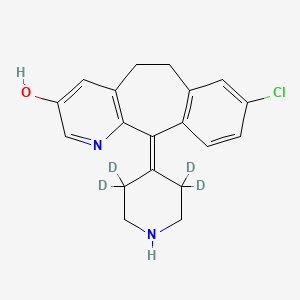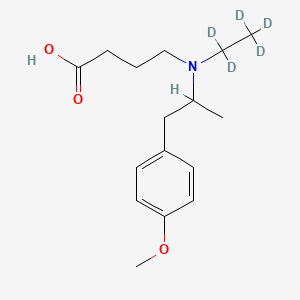
Thyroxine-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thyroxine-13C6 is a thyroxine molecule labeled with 13 carbon isotopes . Thyroxine is a hormone secreted by the thyroid gland, which plays an important role in the body’s growth, development, metabolism, and energy regulation .
Synthesis Analysis
The preparation method of Thyroxine-13C6 is usually obtained by chemical synthesis or Biological Synthesis . The method of chemical synthesis involves the introduction of a compound containing the 13C isotope into the structure of thyroxine .Molecular Structure Analysis
The empirical formula of Thyroxine-13C6 is 13C6C9H11I4NO4 . Its molecular weight is 782.83 .Chemical Reactions Analysis
Thyroxine-13C6 is used in LC-MS/MS-based experiments for the quantitation of the free and total thyroid hormones and their metabolites in serum .Physical And Chemical Properties Analysis
Thyroxine-13C6 is a liquid and is stored at a temperature of -20°C . It is used as a certified reference material .Aplicaciones Científicas De Investigación
Quantitative Analysis in Clinical Research
Thyroxine-13C6 is used in Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) for the quantitative analysis of thyroid hormones and their metabolites in serum . This method is particularly useful for clinical research as it allows for the rapid analysis of multiple analytes of similar and different structures and physicochemical properties .
Determination of Hyper- or Hypothyroidism
Thyroxine-13C6 can be used as an internal standard for the quantitation of free and total T4 serum levels by LC-MS/MS . This helps in the determination of hyper- or hypothyroidism and monitoring treatment with synthetic thyroid hormones .
3. Research on Thyroid Hormones and Metabolites Thyroxine-13C6 is used in research studies to evaluate various columns and solvent combinations as well as simple and easy sample preparation techniques . This helps in developing an LC-MS/MS analytical method that can demonstrate the chromatographic separation, detection, and quantification of thyroid hormones and their metabolites .
Gas Chromatography (GC)
Thyroxine-13C6 is suitable for gas chromatography (GC), a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
Liquid Chromatography (LC)
Thyroxine-13C6 is also suitable for liquid chromatography (LC), a technique used to separate a sample into its individual parts . This separation occurs based on the interactions of the sample with the mobile and stationary phases .
Certified Reference Material
Thyroxine-13C6 is used as a certified reference material . Certified Reference Materials (CRMs) are controls or standards used to check the quality and traceability of products .
Mecanismo De Acción
Target of Action
Thyroxine-13C6 is an isotopically labeled form of the thyroid hormone, thyroxine (T4) . The primary targets of thyroxine are the cells in the body, as it is involved in various biological processes such as growth, neurodevelopment, carbohydrate and oxygen metabolism, and protein synthesis .
Mode of Action
Thyroxine-13C6, like its natural counterpart, interacts with thyroid hormone receptors (TRs) in the body . These receptors are found in the nuclei of cells and, when activated by thyroxine, can initiate a series of events leading to gene expression . This interaction results in the regulation of various metabolic processes in the body .
Biochemical Pathways
Thyroxine affects several biochemical pathways. It plays a crucial role in the hypothalamic-pituitary-thyroid (HPT) axis, a complex system involving multiple feedback and feed-forward loops . Thyroxine also influences the regulation of sensitivity to thyroid hormones at the level of other target tissues . Furthermore, it is involved in the regulation of metabolic processes essential for normal growth and development .
Pharmacokinetics
The pharmacokinetics of thyroxine involves its absorption, distribution, metabolism, and excretion . About 70-80% of an oral dose of thyroxine is absorbed from the intestine . Maximum plasma concentrations of thyroxine are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered thyroxine, about 7.5 days, is consistent with once-daily dosing .
Result of Action
The action of thyroxine results in the regulation of various metabolic processes. It can reverse many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state .
Action Environment
The action of thyroxine can be influenced by various environmental factors. For instance, several medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of thyroxine, or can alter the secretion of TSH . Therefore, the efficacy and stability of thyroxine can be affected by these factors.
Safety and Hazards
Direcciones Futuras
Thyroxine-13C6 has important application value in scientific research. It can be used to study the synthetic and metabolic pathways of thyroxine and to gain insight into the body’s thyroid function . In addition, it can also be used as a stable isotope tracer for the study of energy metabolism, protein synthesis, and other biochemical processes .
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i4+1,5+1,7+1,8+1,9+1,13+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-DOEZJOBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I)I)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the role of Thyroxine-13C6 in the proposed FT4 reference measurement procedure?
A1: Thyroxine-13C6 is used as an internal standard in the liquid chromatography tandem mass spectrometry (LC-MS/MS) analysis of FT4 []. Internal standards are crucial in analytical chemistry to correct for variations during sample preparation and analysis, ultimately improving the accuracy and reliability of the measurements.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)






